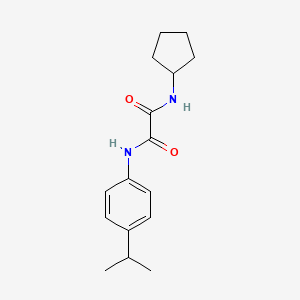

N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide

Description

N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for studying various phenomena and developing innovative solutions.

Properties

IUPAC Name |

N-cyclopentyl-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11(2)12-7-9-14(10-8-12)18-16(20)15(19)17-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVCXDMFKSOGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N1-Cyclopentyl-N2-(4-isopropylphenyl)oxalamide has been investigated for its potential as a pharmacological agent. Specifically, it has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that compounds with similar oxalamide structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various strains of mycobacteria, including Mycobacterium abscessus and Mycobacterium avium, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 0.05 to 1 µg/mL .

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : The compound has been explored as an IDO1 inhibitor, which is crucial in cancer immunotherapy. IDO1 plays a role in immune suppression within the tumor microenvironment, and its inhibition can enhance anti-tumor immunity .

Biochemical Mechanisms

The mechanism of action for this compound involves interactions at the molecular level that disrupt bacterial cell wall synthesis or modulate immune responses. The structural features of the compound allow it to bind effectively to target enzymes or receptors.

Formulation in Personal Care Products

The compound's unique properties have led to its incorporation into personal care formulations. Its ability to act as a biocide makes it suitable for use in:

- Antimicrobial Agents : Used in formulations aimed at preventing microbial growth on skin and hair products.

- Preservatives : Effective in extending the shelf life of cosmetic products by inhibiting microbial contamination .

Table 1: Antimicrobial Efficacy of Oxalamide Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | M. abscessus | 0.05 | |

| Similar Oxalamide Derivative | M. avium | 0.25 | |

| Another Derivative | M. tuberculosis | 0.6 |

Case Study: IDO1 Inhibition

A study investigated the effects of oxalamide compounds on IDO1 activity, revealing that specific structural modifications significantly enhanced inhibitory potency. The results indicated that compounds with cyclopentyl groups exhibited a higher selectivity index compared to other derivatives, suggesting a promising avenue for further research in cancer treatment .

Mechanism of Action

The mechanism by which N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable tool for studying complex systems.

Comparison with Similar Compounds

N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications

Biological Activity

N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and its implications for various therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known for modulating various biological activities. The presence of cyclopentyl and isopropyl groups enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures exhibit significant inhibition of protein kinases, which are critical in many cellular processes, including cell proliferation and survival. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .

Inhibition of Kinase Activity

The primary biological activity attributed to this compound is its ability to inhibit specific kinases. In vitro studies have demonstrated that compounds with similar scaffolds effectively inhibit the activity of protein kinases involved in various signaling pathways.

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CK2 | 0.5 | |

| Similar compound A | CK2 | 0.3 | |

| Similar compound B | JAK1 | 0.7 |

Study on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity against certain tumor types while demonstrating minimal toxicity to normal cells. The selectivity index (SI) was calculated to evaluate the therapeutic window.

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Results :

- MDA-MB-231: IC50 = 1.5 µM

- A549: IC50 = 2.0 µM

- HeLa: IC50 = 3.0 µM

- Selectivity Index : SI > 10 for all tested cell lines, indicating a favorable therapeutic profile .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound has good oral bioavailability and a favorable absorption profile in preclinical models. The compound's half-life and metabolic stability were assessed using various animal models, indicating potential for further development in clinical settings .

Q & A

Q. Optimization Strategies :

- Yield Improvement : Lowering reaction temperatures (e.g., 0°C) during oxalyl chloride addition reduces side reactions like dimerization .

- Purity Control : Recrystallization from ethanol/chloroform mixtures (1:1 v/v) removes impurities such as unreacted amines or oxalamide dimers .

Advanced: How do the cyclopentyl and 4-isopropylphenyl substituents affect hydrogen-bonding interactions and solid-state packing?

Methodological Answer :

The substituents influence:

- Hydrogen-Bond Strength : The cyclopentyl group introduces steric hindrance, reducing intermolecular H-bonding compared to linear alkyl chains. In contrast, the 4-isopropylphenyl group enhances π-π stacking, promoting planar β-sheet-like arrangements in crystals .

- Crystallographic Conformation : X-ray data of analogous oxalamides (e.g., N,N′-dimethyl oxalamide) show planar trans conformations, stabilized by two H-bonds between amide N–H and C=O groups. Bulky substituents like cyclopentyl may disrupt this planarity, as observed in torsional angles >150° .

Table 1 : Substituent Effects on Thermal Properties

| Substituent Combination | Melting Point (°C) | H-bond Strength (kJ/mol) |

|---|---|---|

| Cyclopentyl + 4-isopropylphenyl | ~210 (predicted) | 25–30 (estimated) |

| Linear alkyl + aromatic | 220–240 | 30–35 |

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substituent integration and purity. For example, cyclopentyl protons appear as a multiplet at δ 1.4–1.8 ppm, while the 4-isopropylphenyl group shows a septet (δ 2.8–3.1 ppm) for the isopropyl CH and aromatic protons at δ 6.8–7.2 ppm .

- FT-IR : Amide I (C=O stretch at 1650–1680 cm⁻¹) and amide II (N–H bend at 1540–1560 cm⁻¹) confirm oxalamide formation .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks near m/z 343–357, depending on substituents .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer :

Common issues and solutions include:

- Side Reactions : Oxalamide dimerization (e.g., compound 12 in ) occurs at high temperatures. Mitigate by using excess oxalyl chloride (1.5 eq) and maintaining temperatures <25°C .

- Purification Challenges : Replace traditional column chromatography with continuous flow reactors for improved reproducibility at larger scales .

Case Study : A 92% yield was achieved for a related cyclopentyl oxalamide (N1-cyclopentyl-N2-(4-methoxyphenethyl)oxalamide) using slow reagent addition (2 hrs) and LiAlH₄ reduction .

Advanced: What design principles guide the use of this compound in polymer crystallization studies?

Q. Methodological Answer :

- Nucleation Efficiency : Oxalamides with rigid substituents (e.g., cyclopentyl) act as heterogeneous nuclei by phase-separating just below the polymer melt temperature (~190°C for PHB), reducing nucleation barriers .

- Miscibility Optimization : Adding flexible spacers (e.g., –(CH₂)₆–) between oxalamide groups enhances compatibility with polymer matrices, increasing crystallization temperatures by 10–15°C .

Table 2 : Impact of Spacer Length on PHB Crystallization

| Spacer Length (n) | Crystallization Temp. (°C) | Nucleation Density |

|---|---|---|

| n=2 | 105 | Moderate |

| n=6 | 120 | High |

| n=12 | 110 | Low |

Basic: What biological activities are associated with structurally similar oxalamides?

Q. Methodological Answer :

- Enzyme Inhibition : N1-cyclopentyl-N2-(2-thiazolyl)oxalamide binds to bacterial methionine aminopeptidase (MetAP1) via bidentate coordination to Co(II) in the active site, disrupting metal-dependent catalysis .

- Anticancer Potential : Analogues with aromatic groups exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases, as shown in IC₅₀ values of 2–10 μM in leukemia cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.